1,1-Bis(2-chloroethyl)-3-phenylurea
Description
Properties
CAS No. |
2003-41-0 |
|---|---|
Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)-3-phenylurea |
InChI |
InChI=1S/C11H14Cl2N2O/c12-6-8-15(9-7-13)11(16)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16) |
InChI Key |
PGHIKNBDKCPTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,1 Bis 2 Chloroethyl 3 Phenylurea
Established Synthetic Routes for 1,1-Bis(2-chloroethyl)-3-phenylurea
The primary and most direct synthesis of this compound involves the reaction of an isocyanate with a secondary amine. This method provides a reliable route to the desired urea (B33335) derivative.
Reaction of Phenyl Isocyanate with N-Bis(2-chloroethyl)amine
The established method for synthesizing this compound is through the reaction of phenyl isocyanate with N,N-bis(2-chloroethyl)amine. cdnsciencepub.com This reaction is typically carried out in a cold diethyl ether solution. cdnsciencepub.com The nucleophilic nitrogen atom of the N,N-bis(2-chloroethyl)amine attacks the electrophilic carbonyl carbon of the phenyl isocyanate, leading to the formation of the corresponding urea.
The reaction proceeds as follows:

This straightforward addition reaction provides a good yield of the target compound, this compound. cdnsciencepub.com
Alternative Synthetic Approaches for Bis(2-chloroethyl)urea Derivatives
While the isocyanate-amine reaction is standard, other methods exist for the synthesis of urea derivatives in general, which could be adapted for bis(2-chloroethyl)urea derivatives. These alternative approaches often focus on avoiding the use of potentially hazardous isocyanates. Some generalized methods include:
Phosgene (B1210022) and Phosgene Equivalents: The reaction of amines with phosgene or its safer equivalents like triphosgene (B27547) or diphosgene is a classical method for urea synthesis.
Carbonylative Cross-Coupling Reactions: Palladium-catalyzed reactions using carbon monoxide or CO surrogates can couple amines to form ureas.
From Carbamates: Ureas can be synthesized from the reaction of carbamates with amines.
While these represent general strategies for urea formation, the specific application to synthesize this compound would require dedicated investigation to optimize reaction conditions and yields.
Intramolecular Rearrangements and Cyclization Reactions
This compound is not a static molecule; it undergoes significant intramolecular rearrangements, particularly in solution or upon heating. cdnsciencepub.com These reactions are driven by the nucleophilic nature of the nitrogen and oxygen atoms of the urea moiety and the electrophilic character of the carbon atoms bearing the chlorine atoms.
Formation of 2-(N-Phenylimino)-3-(2'-chloroethyl)oxazolidine Hydrochloride
When this compound is dissolved in an ethanol (B145695) solution, it undergoes a rearrangement to form 2-(N-Phenylimino)-3-(2'-chloroethyl)oxazolidine hydrochloride. cdnsciencepub.com This transformation involves an intramolecular cyclization where the oxygen atom of the urea attacks one of the chloroethyl groups.
The structure of the resulting oxazolidine (B1195125) derivative has been confirmed through infrared and proton magnetic resonance spectroscopy. cdnsciencepub.com
Generation of 1-Phenyl-2-oxo-3-(2'-chloroethyl)imidazolidine
Upon warming, this compound undergoes a different intramolecular cyclization to yield 1-Phenyl-2-oxo-3-(2'-chloroethyl)imidazolidine. cdnsciencepub.com In this case, the nitrogen atom of the urea is the nucleophile that attacks one of the chloroethyl chains.
The identity of this imidazolidine (B613845) product was also established using spectroscopic methods, including infrared, proton magnetic resonance, and mass spectrometry. cdnsciencepub.com
Mechanistic Analysis of Intramolecular Cyclization Pathways
The intramolecular cyclizations of this compound are proposed to proceed through the formation of an intermediate aziridinium (B1262131) ion. This highly reactive three-membered ring is then susceptible to attack by either the oxygen or the nitrogen atom of the urea moiety.
The pathway leading to the oxazolidine or imidazolidine derivative is influenced by the reaction conditions. The formation of the oxazolidine hydrochloride in ethanol suggests that the solvent may play a role in protonating the urea and influencing the nucleophilicity of the oxygen atom. cdnsciencepub.com Conversely, thermal conditions favor the formation of the imidazolidine, indicating a different kinetic or thermodynamic preference for the cyclization pathway. cdnsciencepub.com
The structural elucidation of these cyclized products was supported by compelling evidence from infrared (IR) and proton magnetic resonance (PMR) spectral data, as well as mass spectrometry. cdnsciencepub.com For instance, the IR spectrum of the oxazolidine shows a characteristic imino absorption, while the imidazolidine exhibits a typical urea carbonyl absorption at a different frequency than the starting material. cdnsciencepub.com
Chemical Reactivity and Derivatization Potential of the 1,1-Bis(2-chloroethyl)urea Moiety
The chemical behavior of this compound is largely dictated by the interplay between the electrophilic chloroethyl groups and the nucleophilic and potentially labile urea backbone. This section details the key chemical transformations this moiety can undergo.
Nucleophilic Substitution Reactions of the Chloroethyl Groups
The presence of two 2-chloroethyl groups renders the molecule susceptible to a variety of nucleophilic substitution reactions. These reactions can be either intramolecular, leading to cyclic products, or intermolecular, allowing for the introduction of new functional groups.
A significant intramolecular reaction is the cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. This transformation is believed to be a crucial step in the bioactivity of related N-phenyl-N'-(2-chloroethyl)ureas (CEUs). Studies have shown that these cyclic derivatives can be more active than their linear precursors and can form spontaneously in solution. u-tokyo.ac.jp This cyclization is a classic example of an intramolecular nucleophilic attack where the oxygen of the urea moiety acts as the nucleophile, displacing the chloride ion.
Intermolecularly, the chloroethyl groups can react with a range of nucleophiles. For instance, the related compound 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has been shown to generate chloroethyl carbonium ions that react with the nucleophilic sites on polynucleotides. libretexts.org Similarly, the bis(2-chloroethyl)amine (B1207034) moiety, a structural component of the target molecule, is widely used in the synthesis of piperazine (B1678402) derivatives through reaction with anilines. nih.govresearchgate.netchemistryviews.orgrsc.orgwisdomlib.org This reaction involves the nucleophilic attack of the aniline (B41778) nitrogen on the electrophilic carbon of the chloroethyl group, leading to the formation of the piperazine ring.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant | Nucleophile | Product Type | Significance |
| N-phenyl-N'-(2-chloroethyl)ureas | Internal Urea Oxygen | N-phenyl-4,5-dihydrooxazol-2-amines | Formation of a more active cyclic intermediate. u-tokyo.ac.jp |
| 1,3-bis(2-chloroethyl)-1-nitrosourea | Polynucleotides | Alkylated DNA/RNA | Illustrates reactivity towards biological nucleophiles. libretexts.org |
| bis(2-chloroethyl)amine | Anilines | N-Aryl Piperazines | A common route to synthesize piperazine-containing compounds. nih.govresearchgate.netchemistryviews.orgrsc.orgwisdomlib.org |
Oxidation and Reduction Pathways of the Urea Backbone
The urea functionality, while generally stable, can undergo oxidation and reduction under specific conditions.
Oxidation: The oxidation of the urea backbone in phenylurea derivatives has been studied, particularly in the context of herbicide degradation. Phenylureas can be oxidized by excited triplet states of aromatic ketones in aqueous solutions. This process is believed to proceed via an initial one-electron transfer from the phenylurea to the ketone triplet, forming a phenylurea radical cation. researchgate.net This radical cation can then undergo further reactions. The nitrogen atom of the urea is often the proposed site of oxidation.
Reduction: The reduction of the urea carbonyl group is a more challenging transformation due to the resonance stabilization of the amide-like structure. However, recent advances in catalysis have enabled the hydrogenation of urea derivatives. Ruthenium and iridium pincer complexes have been shown to catalyze the hydrogenation of N,N'-disubstituted ureas to the corresponding amines and methanol (B129727) under hydrogen pressure. nih.govchemistryviews.org The reaction can also be selectively controlled to yield formamides as the initial reduction products. nih.gov These methods provide a pathway to reduce the urea carbonyl, effectively cleaving the C=O bond and transforming the urea into more fundamental amine building blocks.
Table 2: Oxidation and Reduction Reactions of the Urea Moiety
| Reaction Type | Reagents/Catalysts | Products | Key Findings |
| Oxidation | Triplet Aromatic Ketones | Phenylurea Radical Cations | Proceeds via one-electron transfer. researchgate.net |
| Reduction (Hydrogenation) | Ru or Ir Pincer Complexes, H₂ | Amines and Methanol | Enables cleavage of the urea C=O bond. nih.govchemistryviews.org |
| Selective Reduction | Ru/Triphos Catalytic System, H₂ | Formamides or Methylamines | Product selectivity can be tuned by catalyst additives. nih.gov |
Hydrolysis of the Urea Moiety
The hydrolysis of the urea linkage in this compound can be anticipated, particularly under acidic or basic conditions, or enzymatically. The hydrolysis of related nitrogen mustards, such as HN-2 and HN-3, in the presence of water leads to the formation of their corresponding diethanolamine (B148213) derivatives through the displacement of the chloride ions. While this primarily involves the chloroethyl groups, the urea moiety itself can also be cleaved.
The hydrolysis of phenylurea herbicides has been observed to be catalyzed by microbial enzymes, specifically aryl acylamidases. youtube.com These enzymes cleave the carbonyl-aniline bond, leading to the corresponding aniline and carbamic acid derivatives, which can further decompose. This enzymatic hydrolysis demonstrates the susceptibility of the urea linkage to cleavage under specific catalytic conditions. The general mechanism for urea hydrolysis, as catalyzed by enzymes like urease, involves nucleophilic attack on the carbonyl carbon. nih.gov
Role as a Versatile Synthetic Intermediate for Complex Organic Structures
The reactive nature of the chloroethyl groups, combined with the phenylurea core, makes this compound and its analogs valuable intermediates in the synthesis of more complex organic molecules, particularly heterocyclic compounds.
The ability of the bis(2-chloroethyl)amino group to undergo intramolecular cyclization is a key feature. As previously mentioned, N-phenyl-N'-(2-chloroethyl)ureas can cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines. u-tokyo.ac.jp This transformation not only represents a derivatization but also generates a new reactive species that can participate in further reactions.
Furthermore, the intermolecular reactions of the chloroethyl groups are widely exploited. The synthesis of N-aryl piperazines from anilines and bis(2-chloroethyl)amine is a well-established method for constructing this important heterocyclic core, which is present in many pharmaceuticals. nih.govresearchgate.netchemistryviews.orgrsc.orgwisdomlib.org By extension, this compound can serve as a precursor for piperazine-containing ureas.
The urea moiety itself can also participate in cyclization reactions. For example, ureas can be used in palladium-catalyzed cyclization reactions to furnish benzoimidazolones, another important heterocyclic scaffold in medicinal chemistry. rsc.org Molten urea can also act as both a solvent and a reagent in cascade reactions to form complex polycyclic aromatic compounds. These examples highlight the potential of the urea functional group within this compound to be a key element in the construction of diverse and complex molecular architectures.
Table 3: Synthetic Applications of the 1,1-Bis(2-chloroethyl)urea Moiety and its Analogs
| Starting Material Moiety | Reaction Type | Product Heterocycle | Significance |
| N-phenyl-N'-(2-chloroethyl)urea | Intramolecular Cyclization | N-phenyl-4,5-dihydrooxazol-2-amine | Formation of a reactive cyclic intermediate. u-tokyo.ac.jp |
| bis(2-chloroethyl)amine | Reaction with Anilines | Piperazine | Synthesis of a common pharmaceutical scaffold. nih.govresearchgate.netchemistryviews.orgrsc.orgwisdomlib.org |
| o-Haloaryl Ureas | Pd-catalyzed Cyclization | Benzoimidazolone | Efficient synthesis of a key heterocyclic core. rsc.org |
Molecular Mechanisms of Action and Cellular Interactions of 1,1 Bis 2 Chloroethyl 3 Phenylurea
Modulation of Microtubule Dynamics and Tubulin Interactions (Inferred from Related Chloroethyl Ureas)
The biological effects of 1,1-Bis(2-chloroethyl)-3-phenylurea are primarily mediated through its profound impact on the microtubule cytoskeleton. This is achieved by direct, covalent interaction with tubulin, the protein subunit of microtubules.
N-phenyl-N'-(2-chloroethyl)ureas (CEUs) are known to bind covalently to β-tubulin in a region near or overlapping with the colchicine-binding site. nih.govnih.govnih.gov This binding site is located at the interface between the α- and β-tubulin subunits. researchgate.netnih.gov Competition assays have demonstrated that the presence of colchicine (B1669291) can prevent the binding of CEUs, confirming that they share a common binding pocket. nih.gov The interaction within this site is stabilized by various amino acid residues before the final covalent bond is formed. nih.gov The binding of CEUs to this critical site physically obstructs the normal process of microtubule polymerization, leading to microtubule depolymerization and disruption of the cytoskeleton. nih.govacs.org
Advanced analytical techniques, including mass spectrometry, have identified the specific site of covalent modification by CEUs on β-tubulin. nih.gov The interaction results in the acylation of the glutamic acid residue at position 198 (Glu198). researchgate.netnih.gov This specific modification of a glutamyl residue by a xenobiotic is an uncommon event in cellular biochemistry. nih.gov
The acylation of Glu198 by the CEU molecule triggers conformational changes in the β-tubulin protein. nih.gov This alteration is believed to be the direct cause of the subsequent destabilization and depolymerization of microtubules, ultimately leading to cell cycle arrest in the G2/M phase. nih.govnih.gov The modification of Glu198 has been shown to correlate with a decrease in the acetylation of Lys40 on α-tubulin, which is a marker of microtubule stability. nih.gov This finding further solidifies the role of CEU-mediated Glu198 acylation in disrupting microtubule stability and dynamics. nih.gov
| Interaction | Details |
| Binding Site | Colchicine-binding site on β-tubulin nih.govresearchgate.netnih.govnih.govnih.gov |
| Binding Type | Covalent nih.gov |
| Target Residue | Acylation of Glutamic Acid 198 (Glu198) researchgate.netnih.gov |
| Consequence | Microtubule depolymerization, cell cycle arrest nih.govnih.gov |
Downstream Effects on Microtubule Depolymerization and Cytoskeletal Integrity
N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), the chemical class to which this compound belongs, are recognized as potent antimicrotubule agents. nih.govnih.gov Their mechanism involves direct, covalent interaction with β-tubulin, a primary component of microtubules. nih.gov This binding occurs near the colchicine-binding site and specifically involves the alkylation of the glutamyl 198 residue (Glu198) of β-tubulin. nih.gov This acylation of an amino acid residue is an uncommon modification to be caused by an external chemical agent in living cells. nih.gov
The modification of Glu198 has significant downstream consequences for the stability and dynamics of the microtubule cytoskeleton. nih.gov A key indicator of microtubule stability is the acetylation of Lys40 on α-tubulin. nih.gov Research has demonstrated that the modification of Glu198 by CEU analogues correlates with a marked decrease in this α-tubulin acetylation, a phenomenon also observed with other agents known to cause microtubule depolymerization. nih.gov Therefore, the interaction of these CEUs with β-tubulin directly compromises the structural integrity of microtubules, leading to their disruption and a loss of normal cytoskeletal function. nih.govnih.gov
| Target Protein | Binding Site/Residue | Consequence | Reference |
| β-tubulin | Glutamyl 198 (Glu198) | Acylation, leading to decreased microtubule stability and depolymerization. | nih.gov |
| α-tubulin | Lysine (B10760008) 40 (Lys40) | Decreased acetylation, indicating microtubule instability. | nih.gov |
Cell Cycle Perturbations Induced by this compound and its Analogues
Induction of G2/M Phase Cell Cycle Arrest
A primary consequence of the microtubule disruption caused by CEUs is a significant perturbation of the cell cycle. nih.gov By interfering with the proper formation and function of the mitotic spindle, these compounds induce mitotic arrest. nih.gov This arrest occurs at the G2/M transition phase of the cell cycle. The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. When microtubule dynamics are inhibited, the spindle assembly checkpoint is activated, preventing the cell from proceeding into anaphase and leading to an accumulation of cells in the G2/M phase. researchgate.netfrontiersin.org While some analogues have been noted to cause arrest in the G1 phase, the characteristic effect of potent microtubule-disrupting agents is a block in mitosis. nih.govresearchgate.netnih.gov Studies on related compounds have shown a particular sensitivity of cells in the G2-M phase. nih.gov
Molecular Events Leading to Cell Cycle Progression Inhibition
The inhibition of cell cycle progression at the G2/M checkpoint is orchestrated by a complex network of regulatory proteins. The key player in the G2/M transition is the complex formed by Cyclin B1 and the cyclin-dependent kinase 1 (Cdk1, also known as Cdc2). researchgate.netfrontiersin.org Activation of this complex is necessary for a cell to enter mitosis.
The disruption of microtubules by agents like CEUs triggers a signaling cascade that prevents the activation of the Cyclin B1/Cdk1 complex, thereby halting cell cycle progression. nih.govresearchgate.net This checkpoint mechanism ensures that chromosome segregation does not begin until a fully functional bipolar spindle has been formed and all chromosomes are properly attached. The cytotoxic activity of CEUs is thus directly linked to their ability to alkylate β-tubulin, which leads to microtubule disruption and subsequent mitotic arrest. nih.gov
| Cell Cycle Phase | Key Regulatory Complex | Effect of CEUs | Reference |
| G2/M | Cyclin B1/Cdk1 | Inhibition of activation due to microtubule disruption, leading to arrest. | nih.govresearchgate.netfrontiersin.org |
Identification of Other Intracellular Molecular Targets and Binding Partners
Beyond their well-established effects on tubulin, CEUs have been shown to interact with other significant intracellular proteins, expanding their range of biological activities.
Covalent Interactions with Thioredoxin Isoform 1
Certain N-phenyl-N'-(2-chloroethyl)ureas have been identified to bind covalently to Thioredoxin-1 (Trx-1). researchgate.netnih.gov Trx-1 is a critical enzyme involved in cellular redox balance, participating in dithiol-disulfide exchange reactions. uniprot.org The interaction with CEUs has been shown to prevent the normal nuclear translocation of Trx-1. nih.gov This disruption of Trx-1 function can interfere with various redox-sensitive signaling pathways. nih.govuniprot.org Research suggests a structure-activity relationship where the electrophilic character of the CEU molecule may influence its antiproliferative activity and its selectivity towards targeting Trx-1. nih.gov
Binding to Prohibitin 1
Prohibitin 1 (PHB1) has also been identified as a molecular target of CEUs. researchgate.net Prohibitins are scaffold proteins involved in a wide array of cellular processes, including cell survival, metabolism, and mitochondrial organization. nih.gov Specifically, the analogue 1-(2-chloroethyl)-3-(p-cyclohexylphenyl) urea (B33335) (cHCEU) was found to alkylate PHB1 on an aspartyl residue. researchgate.net Given the role of PHB1 in regulating apoptosis and signaling pathways, its binding by CEUs represents another mechanism through which these compounds can exert their cellular effects. researchgate.netnih.gov
| Molecular Target | Type of Interaction | Cellular Consequence | Reference |
| Thioredoxin-1 (Trx-1) | Covalent binding | Abrogation of nuclear translocation. | researchgate.netnih.gov |
| Prohibitin 1 (PHB1) | Covalent alkylation | Alteration of a key scaffold protein's function. | researchgate.net |
Modulation of Mitochondrial Voltage-Dependent Anion Channel 1
The voltage-dependent anion channel 1 (VDAC1) is a critical protein located in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol. Its role is pivotal in cellular metabolism and in the intrinsic pathway of apoptosis. Emerging evidence suggests that VDAC1 is a potential target for certain anticancer agents. While direct and detailed studies on the specific interaction between this compound and VDAC1 are limited, research on the broader class of aryl chloroethyl ureas (CEUs) provides foundational insights into this potential molecular interaction.
Studies utilizing radiolabeled CEU derivatives have demonstrated that these compounds can covalently bind to several cellular proteins, including VDAC1. cdnsciencepub.com This finding is significant as it positions VDAC1 as a direct molecular target for this class of alkylating agents. The covalent modification of VDAC1 by a CEU suggests a potentially irreversible interaction that could profoundly alter its structure and function.
The functional consequences of such a binding event can be inferred from the known roles of VDAC1 in cellular physiology and pathology. VDAC1 is a key regulator of mitochondria-mediated apoptosis. unict.itnih.gov It facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol, a crucial step in the activation of the caspase cascade and programmed cell death. ulaval.ca Furthermore, VDAC1 interacts with members of the Bcl-2 family of proteins, which are central regulators of apoptosis. ulaval.ca
The interaction of a molecule like this compound with VDAC1 could therefore modulate apoptosis through several potential mechanisms:
Direct Alteration of Channel Gating: Covalent binding could lock the channel in an open or closed state, thereby disrupting the normal physiological exchange of metabolites and ions.
Induction of Oligomerization: VDAC1 oligomerization is believed to form a large pore capable of releasing pro-apoptotic proteins. unict.itnih.gov The binding of an external ligand could either promote or inhibit this process, thereby influencing the cell's susceptibility to apoptotic stimuli.
Disruption of Protein-Protein Interactions: The binding of the compound could sterically hinder the interaction of VDAC1 with other proteins, such as hexokinase or anti-apoptotic Bcl-2 proteins, which are known to suppress apoptosis. ulaval.ca
While the primary mechanism of action for many chloroethyl-containing compounds is DNA alkylation, the observed interaction with proteins like VDAC1 suggests a multi-targeted approach to their cytotoxic effects. nih.govnih.gov For instance, the related compound 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has been shown to reduce mitochondrial enzyme activity, an effect that could be upstream or downstream of a direct interaction with VDAC1. nih.gov
The table below summarizes key research findings related to the interaction of chloroethyl ureas and their effects on mitochondrial-related processes.
| Compound Class/Derivative | Key Finding | Implication for VDAC1 Modulation | Reference |
| Aryl Chloroethyl Ureas (CEUs) | Radioactive subsets shown to radiolabel VDAC-1. | Suggests direct, covalent binding of the chemical class to VDAC1. | cdnsciencepub.com |
| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | Causes a concentration-dependent reduction in mitochondrial enzyme activity. | Indirect evidence suggesting that chloroethyl-containing compounds can induce mitochondrial dysfunction, a process regulated by VDAC1. | nih.gov |
| Aryl Chloroethyl Ureas (CEUs) | Inhibit cell proliferation and can induce apoptosis. | The pro-apoptotic activity could be mediated, at least in part, through the modulation of VDAC1 function. | cdnsciencepub.com |
Preclinical Biological Efficacy and Pharmacological Profiles of 1,1 Bis 2 Chloroethyl 3 Phenylurea
In Vitro Cellular Studies
CEUs have demonstrated significant cytotoxic effects against a variety of human tumor cell lines in laboratory settings. Studies have shown that these compounds can inhibit the growth and proliferation of cancer cells, with their efficacy being comparable or superior to established chemotherapeutic agents like chlorambucil (B1668637) and carmustine (B1668450) (CCNU). aacrjournals.orgnih.gov
For instance, derivatives such as 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (also known as tBCEU) and its bioisosteric counterpart, 4-iodo-[3-(2-chloroethyl)ureido]phenyl (ICEU), have been shown to inhibit the proliferation of human M21 melanoma and HT1080 fibrosarcoma cells in a dose-dependent manner. nih.govaacrjournals.org The cytotoxicity of several 1-aryl-3-(2-chloroethyl)urea derivatives was evaluated on LoVo human colon adenocarcinoma cells, demonstrating potent inhibitory activity. nih.gov
Table 1: In Vitro Cytotoxicity of Phenyl-3-(2-chloroethyl)urea Derivatives against LoVo Human Colon Cancer Cells
| Compound | ID₅₀ (µM)¹ |
|---|---|
| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 28 |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609) (tBCEU) | 4 |
| Chlorambucil (Reference) | 21 |
| CCNU (Reference) | 45 |
¹ID₅₀: The concentration of the drug that inhibits cell growth by 50%. Data sourced from a study on LoVo cells. nih.gov
A key finding is that the effectiveness of CEUs does not seem to be diminished by common mechanisms of drug resistance, including the overexpression of multidrug resistance proteins or alterations in DNA repair pathways. nih.govaacrjournals.org
The mechanism of action for phenyl-3-(2-chloroethyl)ureas is strongly linked to the induction of programmed cell death, or apoptosis, through the disruption of the cellular skeleton. Mechanistic studies have revealed that these compounds are potent antimicrotubule agents. nih.govulaval.ca
They covalently bind to β-tubulin, a key protein component of microtubules, leading to a depolymerization of the microtubule network. nih.govaacrjournals.orgulaval.ca This disruption of the microtubule dynamics has several downstream consequences that promote apoptosis:
Cell Cycle Arrest: The interference with microtubule function leads to an arrest of the cell division cycle in the G2/M phase. ulaval.ca
Cytoskeletal Disruption: The breakdown of the microtubule network results in a subsequent disruption of the actin cytoskeleton. nih.govaacrjournals.org
Altered Nuclear Morphology: The structural changes within the cell lead to alterations in the morphology of the cell nucleus, a hallmark of apoptotic cells. nih.govaacrjournals.org
Unlike many antimitotic agents, CEUs are classified as protein monoalkylating agents that bind near the colchicine-binding site on β-tubulin. ulaval.ca
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Phenyl-3-(2-chloroethyl)ureas have demonstrated significant anti-angiogenic properties in cellular models. nih.gov
In vitro studies have shown that compounds like tBCEU and ICEU inhibit the migration and proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. nih.govaacrjournals.org This direct effect on endothelial cells, which form the lining of blood vessels, is a key component of their anti-angiogenic activity. By preventing these cells from growing and moving, CEUs can effectively halt the initial steps of new blood vessel formation. nih.gov
Based on the reviewed scientific literature, there is no available information regarding the specific antimicrobial (antibacterial or antifungal) activities of 1,1-Bis(2-chloroethyl)-3-phenylurea or the closely related phenyl-3-(2-chloroethyl)urea class of compounds. Research has primarily focused on their anticancer properties.
In Vivo Animal Model Investigations
The anticancer potential of phenyl-3-(2-chloroethyl)ureas observed in cell cultures has been substantiated in several animal models of cancer. These in vivo studies provide crucial evidence of the compounds' ability to inhibit tumor growth in a living organism. nih.govnih.gov
Key findings from murine model investigations include:
Leukemia Model: In BDF1 mice bearing L1210 leukemia tumors, the administration of CEUs significantly enhanced survival time. The 4-tert-butyl derivative (tBCEU) was particularly effective, increasing the median survival time by a factor of 1.77 compared to the control group. This effect was achieved at a dose that did not present the important side effects observed with the reference drug, chlorambucil. nih.gov
Colon Carcinoma Model: The bioisosteric derivative ICEU was shown to efficiently block tumor growth in a CT-26 colon carcinoma tumor growth assay in mice. nih.govaacrjournals.org
Angiogenesis Model: The anti-angiogenic effects of ICEU were also confirmed in vivo using the Matrigel plug angiogenesis assay in mice, demonstrating its ability to inhibit the formation of new blood vessels that tumors need to grow. nih.govaacrjournals.org
These studies highlight the potent antineoplastic activity of this class of compounds in preclinical animal models. nih.gov
Impact on Tumor Growth and Progression in Xenograft Models
While direct xenograft studies specifically employing this compound are not extensively documented in publicly available literature, the broader class of N-aryl-N'-(2-chloroethyl)ureas (CEUs) has demonstrated notable antitumor activity in various preclinical models. For instance, certain derivatives of 1-aryl-3-(2-chloroethyl)urea have shown the ability to significantly enhance the survival time of mice bearing L1210 leukemia tumors. nih.gov This suggests that the core structure, shared by this compound, possesses in vivo antineoplastic potential. Studies on related nitrosoureas, such as carmustine (BCNU), have shown efficacy in reducing tumor growth in rat glioma models, further supporting the potential of chloroethyl-containing compounds in cancer treatment. The antitumor effects of these compounds are often attributed to their ability to alkylate biological macromolecules.
Assessment of Anti-angiogenic Effects in Animal Systems (e.g., Chick Chorioallantoic Membrane (CAM) Assay)
Mechanisms of Cellular Resistance and Strategies for Overcoming Resistance
A significant challenge in cancer chemotherapy is the development of drug resistance. Understanding the mechanisms by which cancer cells become resistant to a particular agent is crucial for developing effective long-term treatment strategies.
Efficacy in Cell Lines Exhibiting Resistance to Established Chemotherapeutics
A promising characteristic of the N-phenyl-N'-(2-chloroethyl)urea (CEU) class of compounds is their demonstrated efficacy against tumor cells that have developed resistance to conventional chemotherapeutic agents. ulaval.ca Studies have shown that the cytotoxicity of CEUs is not significantly affected by common resistance mechanisms such as the overexpression of multidrug resistance proteins (e.g., P-glycoprotein), increased intracellular levels of glutathione, or enhanced DNA repair mechanisms. nih.gov This suggests that compounds like this compound may be effective in treating tumors that have become refractory to standard therapies. For example, related nitrosoureas like BCNU have been investigated in combination with other agents to overcome resistance in colon cancer cells. nih.gov
Investigation of Proposed Mechanisms of Resistance Development
The primary mechanism of action for many CEUs involves the alkylation of β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.govulaval.caresearchgate.net This mode of action is distinct from many traditional alkylating agents that primarily target DNA. ulaval.ca Consequently, resistance mechanisms that protect DNA would be less effective against these tubulin-targeting agents. nih.gov While specific resistance mechanisms to this compound have not been elucidated, it is hypothesized that alterations in the structure or expression of β-tubulin could potentially confer resistance. However, the covalent nature of the binding of some CEUs to tubulin may make it more difficult for cells to develop resistance compared to non-covalent interactions. ulaval.caresearchgate.net
Comparative Biological Activity with Related Chloroethyl Ureas and Nitrogen Mustards
The biological activity of chloroethylureas and nitrogen mustards is highly dependent on their chemical structure. Subtle modifications to the molecule can lead to significant differences in efficacy, toxicity, and mechanism of action.
Analysis of Structure-Dependent Efficacy Profiles
Structure-activity relationship (SAR) studies on N-aryl-N'-(2-chloroethyl)ureas (CEUs) have provided valuable insights into the chemical features required for potent antitumor activity. nih.govresearchgate.net
Key findings from these studies include:
The N'-(2-chloroethyl)urea Moiety: This group is essential for the alkylating activity of the compounds and their ability to covalently bind to biological targets like β-tubulin. nih.govulaval.ca
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence cytotoxicity. For instance, the presence of a branched alkyl chain or a halogen at the 4-position of the phenyl ring has been shown to enhance antiproliferative activity. nih.gov
The Urea (B33335) Linkage: The exocyclic urea function is a critical structural component for the observed biological effects. nih.gov
Evaluation Against 1-(4-(Bis(2-chloroethyl)amino)phenyl)urea Derivatives
Another relevant class of compounds for comparison is the 1-(4-(Bis(2-chloroethyl)amino)phenyl)urea derivatives, often referred to as phenyl urea mustards. These compounds combine the structural features of a phenylurea with a nitrogen mustard moiety, a well-known alkylating agent.
Research on derivatives of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) has shown that these compounds react with various heteroatoms in nucleosides, indicating a potential for DNA alkylation. nih.gov This mechanism of action, targeting DNA, is distinct from the tubulin-binding activity of many CEU analogues.
Studies on 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates, another related series, have demonstrated antitumor activity in preclinical models. For instance, certain esters of this series showed activity against P-388 lymphocytic leukemia and L-1210 lymphoid leukemia. nih.gov
The conjugation of the aromatic nitrogen mustard 2-[4-N,N-bis(2-chloroethyl) amino-phenyl]butanoic acid with steroidal alcohols has also been explored. These efforts aimed to modulate the toxicity and enhance the antileukemic activity of the parent compound. nih.gov
The key structural difference between this compound and this class of compounds lies in the placement of the bis(2-chloroethyl)amino group. In the latter, it is directly attached to the phenyl ring, forming a classic nitrogen mustard, whereas in the title compound, the two chloroethyl groups are on a urea nitrogen. This distinction is likely to have a profound impact on the chemical reactivity and, consequently, the biological and pharmacological profiles of the molecules.
In the absence of direct experimental data for this compound, any discussion of its preclinical efficacy remains speculative. The information presented on its analogues provides a foundation for potential mechanisms of action, which could involve tubulin interaction, DNA alkylation, or a combination of both. However, dedicated synthesis and rigorous preclinical evaluation are imperative to elucidate the actual biological and pharmacological properties of this specific compound.
Structure Activity Relationship Sar Studies for 1,1 Bis 2 Chloroethyl 3 Phenylurea and Its Analogues
Impact of Substitutions on the Phenyl Moiety
The nature, position, and electronic properties of substituents on the phenyl ring play a pivotal role in modulating the biological activity of 1,1-Bis(2-chloroethyl)-3-phenylurea analogues.
Influence of Aromatic Ring Substituents on Biological Activity
The introduction of various functional groups onto the phenyl ring has been a key strategy in the development of more potent anticancer agents. Studies have shown that substituents can significantly affect the molecule's interaction with its biological targets. For instance, the presence of terminal hydrophilic groups, such as ω-hydroxyalkyl or ω-hydroxyalkynyl chains, on the phenyl ring has been explored to alter the biodistribution and toxicity of N-phenyl-N'-(2-chloroethyl)ureas. ulaval.ca The majority of these synthesized compounds demonstrate significant growth inhibitory activity against various cancer cell lines. nih.gov
Positional Effects of Substituents (e.g., para iodine)
The position of a substituent on the aromatic ring is a critical determinant of its effect on biological activity. The para position, in particular, has been a focus of investigation. For example, the synthesis of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates, where the bis(2-chloroethyl)amino group is at the para position, has yielded compounds with notable antitumor activity. nih.gov
Furthermore, the introduction of an iodine atom, particularly at the para position, has been explored in various contexts. While direct studies on para-iodo-1,1-Bis(2-chloroethyl)-3-phenylurea are not extensively detailed in the provided results, the general principles of halogen substitution suggest it would influence the electronic and lipophilic properties of the molecule. The electronic effects of substituents on hypervalent iodine(III) reagents have been shown to impact their reactivity, with electron-donating groups generally leading to better performance in certain reactions. nih.gov
Electronic and Lipophilic Contributions of Aromatic Modifications
The electronic and lipophilic character of substituents on the phenyl ring are fundamental to their influence on biological activity. These properties are often described by inductive and resonance effects. libretexts.org
Electronic Effects:
Inductive Effects: Most substituents, especially those containing electronegative atoms like nitrogen, oxygen, and halogens, exert an electron-withdrawing inductive effect, which can deactivate the aromatic ring. libretexts.org Conversely, alkyl groups are weakly electron-donating. libretexts.org
Resonance Effects: Substituents with non-bonding electron pairs, such as hydroxyl and amino groups, can donate electron density to the aromatic ring through resonance, which is an activating effect. libretexts.orglibretexts.org Conversely, groups with pi bonds to electronegative atoms, like nitro and carbonyl groups, withdraw electrons from the ring via resonance, a deactivating effect. libretexts.org
Lipophilic Contributions:
Modifications of the Chloroethyl Urea (B33335) Backbone
The chloroethyl urea backbone is the reactive core of this compound, and modifications to this part of the molecule have significant consequences for its mechanism of action.
Role of the Bis(2-chloroethyl) Group in Reactivity and Target Interaction
The bis(2-chloroethyl) group is a classic alkylating agent moiety. Its reactivity is central to the cytotoxic effects of these compounds. This group can form a highly reactive aziridinium (B1262131) ion, which can then alkylate nucleophilic sites on biological macromolecules, most notably DNA. This alkylation can lead to cross-linking of DNA strands, which disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.
The N'-(2-chloroethyl)urea moiety has been identified as a key player in the covalent binding to target proteins. ulaval.ca In the context of some N-phenyl-N'-(2-chloroethyl)ureas, this group has been shown to covalently bind to an amino acid near the colchicine-binding site on β-tubulin. ulaval.ca This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. ulaval.ca The reactivity of the bis(2-chloroethyl) group is therefore not only crucial for its interaction with DNA but also for its ability to target other key cellular components like tubulin.
Alterations in Chain Length and Terminal Functional Groups (e.g., hydroxyl, fluoroethyl)
Modifications to the chloroethyl chains themselves, including changes in chain length and the introduction of different terminal functional groups, have been explored to fine-tune the reactivity and selectivity of these compounds.
Terminal Functional Groups: Replacing the terminal chlorine atoms with other functional groups can dramatically alter the compound's biological activity.
Hydroxyl Groups: The introduction of ω-hydroxyl groups on alkyl chains attached to the phenyl ring has been shown to be a successful strategy for developing potent N-phenyl-N'-(2-chloroethyl)urea analogues. nih.govulaval.ca These hydroxylated derivatives often exhibit enhanced growth inhibitory activity. ulaval.ca
Fluoroethyl Groups: While direct comparisons with fluoroethyl analogues of this compound are not available in the provided search results, the use of fluorine in medicinal chemistry is a well-established strategy to modulate metabolic stability and electronic properties.
The following table provides a summary of the biological activity of some N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)urea analogues, demonstrating the impact of modifying the chain length of the hydroxyalkyl substituent on the phenyl ring.
| Compound | R | HT-29 GI50 (μM) | M21 GI50 (μM) | MCF-7 GI50 (μM) |
| 1a | -(CH2)2OH | >10 | >10 | >10 |
| 1b | -(CH2)3OH | 8.0 | 7.0 | 6.0 |
| 1c | -(CH2)4OH | 0.8 | 0.7 | 0.5 |
| 1d | -(CH2)5OH | 0.25 | 0.25 | 0.25 |
Data sourced from a study on N-phenyl-N'-(2-chloroethyl)ureas. ulaval.ca
This data clearly indicates that increasing the length of the hydroxyalkyl chain from two to five carbons leads to a significant increase in cytotoxic activity.
Cyclization of the Chloroethyl Urea Moiety (e.g., Imidazolidin-2-one formation)
The chemical reactivity of the 2-chloroethylurea (B1347274) moiety is a key determinant of its biological action. This functional group can undergo intramolecular cyclization to form a variety of structures, including imidazolidin-2-ones. The formation of these cyclic derivatives can be influenced by the nature of the substituents on the phenyl ring.
The synthesis of imidazolidin-2-ones can be achieved in a two-step process starting from N-allylamines. organic-chemistry.org These precursors are first reacted with isocyanates to yield N-allylureas. organic-chemistry.org Subsequent treatment of these ureas with aryl bromides in the presence of a palladium catalyst and a base leads to the formation of the imidazolidin-2-one ring system. organic-chemistry.org This cyclization process creates two new bonds and can generate up to two stereocenters, offering a pathway to structurally diverse analogs. organic-chemistry.org
Urea Linker Modifications and Bioisosteric Replacements
Investigation of Urea vs. Amide Linkages
The urea linker in this compound is a critical pharmacophoric element. Studies have explored the replacement of this urea linkage with an amide bond to evaluate the impact on biological activity. nih.gov The synthesis of such analogs involves the reaction of anilines or benzylamines with various acylating agents like 2-chloroacetyl chloride, 3-chloropropanoyl chloride, and 4-chlorobutanoyl chloride to produce the corresponding 2-chloroacetamides, 3-chloropropionamides, and 4-chlorobutyramides. nih.gov
A comparative study of N-phenyl-N'-(2-chloroethyl)ureas (CEU) and their amide analogues revealed that while both classes of compounds can exhibit significant antiproliferative activity, their mechanisms of action may differ. nih.gov For instance, certain 2-chloroacetylureas (CAU), 2-chloroacetamides (CA), 3-chloropropionamides (CPA), and acrylamides (Acr) have shown potent activity against human tumor cell lines with IC50 values in the low micromolar range. nih.gov However, the mechanism through which these amide analogues exert their effects appears to be distinct from the tubulin-targeting action characteristic of many CEUs. nih.gov
Bioisosteric Equivalents to Key Pharmacophores (e.g., Combretastatin A-4 mimetics)
Bioisosteric replacement is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. nih.govprismbiolab.comdrughunter.comnih.gov In the context of this compound and its analogs, this approach has been applied to replace key pharmacophores, such as the phenyl ring, with other functional groups that mimic its size, shape, and electronic properties. nih.govprismbiolab.comrsc.org
One notable application of this strategy is the design of mimetics of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization. mdpi.comnih.govmedchemexpress.com Combretastatin A-4 features a trimethoxyphenyl ring and a second substituted phenyl ring connected by an ethylene (B1197577) bridge. mdpi.com The simplicity of its structure has spurred the synthesis of numerous derivatives to enhance its solubility, bioavailability, and cytotoxic effects. mdpi.com Modifications often focus on the ethylene bridge, replacing it with or incorporating other functionalities like amides and esters. mdpi.com The goal of creating these bioisosteric equivalents is to retain the potent anti-tubulin activity of the parent compound while improving its drug-like properties. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics have become indispensable tools in modern drug discovery, enabling the prediction of biological activity and the design of novel compounds with improved properties. nih.govresearchgate.netmdpi.com These computational methods are employed to build predictive models based on the structural features of a set of known compounds. nih.gov
In the study of this compound and related compounds, QSAR analyses have been performed to understand the relationship between their chemical structures and their antitumor activity. nih.gov For example, a statistical-heuristic technique was used to assess the contributions of different structural features of a series of carboxylic acid bis(2-chloroethyl)aminoethyl esters to their in vivo activity against lymphoid leukemia L1210. nih.gov Such studies help in identifying the key molecular descriptors that correlate with biological activity, thereby guiding the design of more potent analogs. nih.gov
Cheminformatics approaches also facilitate the screening of large compound libraries to identify potential hits and to analyze structure-activity relationships within a series of compounds. nih.govresearchgate.net These methods can help in understanding the binding modes of ligands to their target proteins and in predicting pharmacokinetic and toxicological properties. mdpi.comnih.gov For instance, molecular docking studies have been used to investigate the binding interactions of phenyl urea derivatives with their target enzymes, providing insights into the structural basis of their activity and selectivity. nih.gov
Interactive Data Table: Antiproliferative Activity of Selected Analogues
Below is a table summarizing the antiproliferative activity of various analogues. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the tumor cells.
| Compound Class | Specific Compounds | IC50 Range (µM) | Cell Lines Tested |
| 2-Chloroacetylureas (CAU) | 2c to 2g | 1.4 - 25 | HT-29, M21, MCF-7 |
| 2-Chloroacetamides (CA) | 4a to 4d, 4f, 4g | 1.4 - 25 | HT-29, M21, MCF-7 |
| 3-Chloropropionamides (CPA) | 5a | 1.4 - 25 | HT-29, M21, MCF-7 |
| Acrylamides (Acr) | 7a, 7b | 1.4 - 25 | HT-29, M21, MCF-7 |
Data sourced from a study on novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. nih.gov
Pharmacokinetic and Pharmacodynamic Investigations of 1,1 Bis 2 Chloroethyl 3 Phenylurea in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Systems
The ADME profile of a compound dictates its concentration and persistence in various tissues, which is fundamental to its efficacy and potential toxicity. While specific ADME data for 1,1-Bis(2-chloroethyl)-3-phenylurea is limited, studies on the broader class of CEUs provide valuable information.
Methodologies for Quantification in Biological Matrices (e.g., HPLC)
Accurate quantification of this compound and its metabolites in biological samples is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a primary method for the determination of phenylurea compounds. nih.gov
For phenylurea herbicides, which share the phenylurea chemical moiety, HPLC methods have been developed for their analysis in water samples. These methods often involve an initial solid-phase extraction (SPE) to concentrate the compounds from the sample matrix. nih.gov The separation is then typically achieved on a C18 reversed-phase column with a gradient of acetonitrile (B52724) and water. nih.gov Detection can be accomplished using a diode array detector (DAD) or through post-column photolysis and derivatization (PPD) to create fluorescent products that can be detected with high sensitivity. nih.gov These established methods for other phenylureas provide a strong foundation for developing a validated HPLC assay for this compound in biological matrices such as plasma, urine, and tissue homogenates.
Table 1: Exemplar HPLC Method Parameters for Phenylurea Analysis
| Parameter | Specification |
|---|---|
| Extraction | Solid-Phase Extraction (SPE) with C18 disks |
| Column | C18 Reversed Phase |
| Mobile Phase | Acetonitrile-Water Gradient |
| Detection | Diode Array Detector (DAD) or Post-Column Photolysis and Derivatization (PPD) with Fluorescence Detection |
| Detection Wavelength (DAD) | ~245 nm |
This table presents a generalized HPLC methodology based on methods for other phenylurea compounds and serves as a likely approach for the quantification of this compound.
Tissue Distribution Patterns in Animal Models
Preclinical studies on CEUs have indicated a specific biodistribution pattern. Following administration in animal models, these compounds have been observed to distribute to the organs of the gastrointestinal tract. researchgate.net This targeted distribution is a significant finding, as it suggests a potential for localized therapeutic effects. The introduction of more hydrophilic functional groups onto the phenyl ring of CEU derivatives is a strategy being explored to intentionally alter the biodistribution of these molecules in animal pharmacokinetic studies. ulaval.ca
Metabolic Transformations and Metabolite Identification
The metabolic fate of this compound is anticipated to involve several key transformations. Based on studies of related phenylurea herbicides and CEU derivatives, the primary metabolic pathways likely include N-dealkylation and hydroxylation of the phenyl ring. The presence of ω-hydroxyl groups on some synthesized CEU analogs suggests that oxidation is a key metabolic consideration. ulaval.ca Furthermore, some non-hydroxylated derivatives have been noted for their potential to resist rapid metabolic oxidative inactivation. ulaval.ca
The metabolism of the chloroethyl groups is also a critical aspect. While direct evidence for this compound is not available, the generation of reactive intermediates from these moieties is a hallmark of their mechanism of action.
Pharmacodynamic Markers and Relationships
Pharmacodynamics explores the relationship between drug concentration at the site of action and the resulting biological effect. For this compound and related CEUs, the primary pharmacodynamic effects are linked to their interaction with microtubules.
Correlation between Compound Exposure and Biological Response
A clear correlation exists between exposure to CEUs and a definitive biological response, namely the inhibition of cancer cell growth. Numerous studies have demonstrated that various CEU derivatives exhibit potent antiproliferative activity against a range of human tumor cell lines, including colon carcinoma, skin melanoma, and breast carcinoma. ulaval.caulaval.canih.govnih.gov The growth inhibitory fifty (GI50) values for these compounds are often in the micromolar to nanomolar range. ulaval.canih.gov
The chemical structure of the CEU has a direct impact on its biological activity. For instance, increasing the electrophilic character of the molecule has been suggested to enhance its antiproliferative activity. nih.gov The length and functional groups of substituents on the phenyl ring also play a crucial role in determining the potency of these compounds. ulaval.ca
Table 2: Growth Inhibition (GI50) of Selected N-phenyl-N'-(2-chloroethyl)urea Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Derivative A | HT-29 (Colon) | 0.25 |
| Derivative B | M21 (Melanoma) | 0.50 |
This table provides representative data on the growth inhibitory concentrations of CEU analogs, illustrating the potent biological response to these compounds.
Time-Course Analysis of Molecular Target Modulation (e.g., β-Tubulin Acylation)
The primary molecular target of this compound and other CEUs is β-tubulin. researchgate.netulaval.canih.govulaval.ca These compounds act as microtubule-disrupting agents by covalently binding to β-tubulin in the vicinity of the colchicine-binding site. researchgate.netnih.govulaval.ca The mechanism of this binding involves the acylation of a glutamic acid residue (Glu-β198) by the reactive 2-chloroethylurea (B1347274) moiety of the CEU. researchgate.netulaval.ca
The covalent modification of β-tubulin by CEUs disrupts the normal dynamics of microtubule assembly and disassembly. researchgate.net This interference with microtubule function leads to a cascade of cellular events, including the disruption of the cytoskeleton, arrest of the cell cycle in the G2/M phase, and ultimately, the induction of programmed cell death (anoikis). researchgate.netnih.gov
The kinetics of β-tubulin alkylation are influenced by the specific chemical structure of the CEU derivative. ulaval.ca The interaction is initiated by the non-covalent binding of the CEU to the colchicine-binding site, which is stabilized by interactions between the auxophore moiety of the CEU and amino acid residues within the binding pocket. ulaval.ca This initial binding event positions the electrophilic 2-chloroethylurea group for the subsequent covalent reaction with Glu-β198. ulaval.ca The formation of this covalent adduct can be detected experimentally, for example, by a shift in the electrophoretic mobility of the alkylated β-tubulin on SDS-PAGE. researchgate.net
In Vitro Pharmacokinetic Studies
Half-life in Cellular Environments
No data is available regarding the half-life of this compound in any cellular environment.
Intracellular Concentration Dynamics
There is no available information on the intracellular concentration dynamics of this compound.
Advanced Research Techniques and Computational Studies on 1,1 Bis 2 Chloroethyl 3 Phenylurea
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 1,1-Bis(2-chloroethyl)-3-phenylurea, and its macromolecular target, most notably β-tubulin. These simulations provide critical insights into the binding process, helping to rationalize the compound's biological activity.
Prediction of Binding Modes and Affinities to Molecular Targets (e.g., Tubulin)
The primary molecular target of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), the class to which this compound belongs, is β-tubulin. These compounds are known to bind near the colchicine-binding site (C-BS). nih.gov Computational docking studies, such as those using programs like FlexiDock, have been employed to model how these molecules fit into this specific pocket on the tubulin heterodimer. nih.gov
Simulations predict that the phenylurea core of the compound establishes non-covalent interactions that position the reactive 2-chloroethyl group optimally for a subsequent covalent reaction. nih.gov The binding is a two-step process: an initial, reversible docking into the binding site, followed by an irreversible covalent bond formation—a hallmark of soft alkylating agents. umaryland.edu
The ultimate covalent modification has been a subject of detailed investigation. Molecular models initially suggested that the chloroethyl group alkylates either Cysteine-239 or Cysteine-354 of β-tubulin, both of which are located near the colchicine-binding site. umaryland.edu However, further computational and experimental work has pointed towards the acylation of a different residue, Glutamate-198 (Glu-198), as the key event. nih.govnih.gov This acylation is an uncommon protein modification and is believed to trigger the conformational changes in tubulin that lead to microtubule depolymerization. nih.govnih.gov The binding affinity is thus a combination of the initial non-covalent binding energy and the favorability of the subsequent covalent reaction.
Conformational Analysis and Ligand-Receptor Interaction Dynamics
Ligand-receptor interaction dynamics simulations reveal the specific non-covalent forces that stabilize the compound within the tubulin pocket before the final covalent bond is formed. These interactions are critical for correctly orienting the molecule. Studies have identified several key amino acid residues that stabilize the CEU complex within the colchicine-binding site. These include hydrogen bonds and van der Waals interactions with residues such as Asn-α99, Ser-α176, Thr-α177, Leu-β246, Asn-β247, Ala-β248, and Lys-β252. nih.gov This network of interactions creates a stable intermediate complex that facilitates the nucleophilic attack by Glu-198 on the chloroethylurea moiety, leading to the irreversible modification of tubulin. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
While specific quantum chemical studies on this compound are not widely available in the reviewed literature, this methodology is generally applied to understand the electronic properties that govern a molecule's reactivity. Methods like Density Functional Theory (DFT) are used to analyze the distribution of electrons within the molecule and predict its chemical behavior. researchgate.net
For a compound like this compound, DFT calculations could provide:
Charge Distribution: Mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would highlight the reactivity of the chloroethyl group's carbon atoms, making them susceptible to nucleophilic attack by residues like glutamate (B1630785) or cysteine.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The energy and location of the LUMO on the chloroethyl moiety would be a key indicator of its susceptibility to reaction with a protein nucleophile.
Reaction Pathway Modeling: Quantum mechanics can model the transition state of the alkylation/acylation reaction, calculating the activation energy required for the covalent bond to form between the compound and the target amino acid on tubulin. This provides a deeper, physics-based understanding of why the reaction occurs.
Computational Approaches for Predicting Compound Behavior in Biological Systems
For this compound, various web-based platforms and software could be used to predict key parameters. creative-proteomics.comyoutube.com
| Predicted Property | Computational Method/Platform | Significance for this compound |
| Lipophilicity (logP) | SwissADME, Molinspiration | Predicts membrane permeability and absorption. A balanced logP is needed for cell entry without being trapped in fatty tissues. |
| Aqueous Solubility (logS) | ADMETLab, SwissADME | Determines how well the compound dissolves in blood and cytoplasm, affecting its bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | PreADMET, vNN-ADMET | Predicts if the compound can cross into the central nervous system, which is relevant for treating brain tumors but also for potential neurotoxicity. |
| Metabolism Prediction | PreADMET | Identifies likely sites on the molecule that could be modified by metabolic enzymes (e.g., Cytochrome P450s), affecting its half-life and potential active metabolites. |
| Toxicity Prediction | In silico Toxicology Models | Flags potential liabilities like mutagenicity or cardiotoxicity based on structural alerts (fragments known to be associated with toxicity). nih.govrsc.org |
These predictive models are built on quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of experimentally characterized compounds. youtube.com They serve to prioritize and de-risk drug candidates in early discovery phases.
Proteomic and Interactomic Profiling of Compound-Treated Cells
Proteomics is the large-scale study of proteins in a biological system. In the context of drug research, it is used to identify the direct targets of a compound and to understand the broader changes in protein expression that occur in response to treatment.
Identification of Alkylated Proteins
Given that this compound is a reactive alkylating agent, a key application of proteomics is to identify which proteins in a cell become covalently modified by the compound. The primary method for this is bottom-up mass spectrometry. nih.gov The general workflow is as follows:
Treatment: Cells are treated with the compound.
Lysis and Digestion: The cells are broken open, and the entire protein content (the proteome) is extracted and digested into smaller peptides using an enzyme like trypsin. youtube.com
Mass Spectrometry (MS): The peptide mixture is analyzed by a mass spectrometer, which measures the precise mass-to-charge ratio of each peptide.
Data Analysis: The resulting mass spectra are searched against a protein sequence database. An unmodified peptide will have a specific, predictable mass. A peptide that has been alkylated by this compound will have its mass increased by the mass of the reactive portion of the compound. This mass shift allows for the precise identification of the modified protein and, through tandem mass spectrometry (MS/MS), the specific amino acid residue that was alkylated. nih.gov
For CEUs, this approach has been central to confirming β-tubulin as the primary target. nih.gov Electrophoretic mobility shift assays (a simpler proteomic technique) show that after treatment, a second β-tubulin band appears on a gel with a faster mobility, which is characteristic of a covalent modification. nih.gov More advanced mass spectrometry has been used to pinpoint the modification site on tubulin. nih.gov
Global Analysis of Protein Modifications Induced by this compound
The study of protein modifications at a global or proteome-wide scale offers a powerful approach to characterizing the molecular interactions of bioactive compounds. In the context of this compound, such analyses aim to identify the full spectrum of proteins that are covalently modified or whose expression levels are altered following exposure. This is typically achieved through advanced proteomic techniques, primarily high-resolution mass spectrometry.
Methodologies for the global analysis of protein modifications often involve the treatment of cells or tissues with the compound of interest, followed by cell lysis and protein extraction. The complex protein mixture is then enzymatically digested, typically with trypsin, to generate a population of peptides. These peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the identification and quantification of thousands of proteins and their post-translational modifications.
Research in this area seeks to identify specific amino acid residues that are adducted by this compound or its reactive metabolites. The chloroethyl groups of the compound are known to be reactive, capable of forming covalent bonds with nucleophilic sites on proteins, such as the side chains of cysteine, histidine, and lysine (B10760008) residues. The identification of these adduction sites provides direct evidence of protein targets.
Furthermore, global proteomic analyses can reveal changes in the abundance of specific proteins. These changes can be a direct consequence of the compound's activity, such as the inhibition of protein synthesis or the induction of stress response pathways, or they can be secondary effects resulting from the initial protein modifications. By comparing the proteomes of treated and untreated cells, researchers can compile lists of up- and down-regulated proteins, offering insights into the cellular pathways perturbed by the compound.
While specific, detailed studies on the global protein modifications induced solely by this compound are not extensively documented in publicly available research, the methodologies for such investigations are well-established in the field of chemical biology and proteomics. The data generated from such studies would be instrumental in constructing a comprehensive understanding of the compound's molecular toxicology and pharmacological effects.
Future Research Directions and Unaddressed Academic Questions for 1,1 Bis 2 Chloroethyl 3 Phenylurea
Elucidation of Specific 1,1-Bis(2-chloroethyl)-3-phenylurea Unique Mechanisms of Action Beyond General Chloroethyl Ureas
A significant gap in the current understanding of this compound lies in the detailed elucidation of its unique mechanisms of action that may distinguish it from the broader class of chloroethyl ureas. While it is hypothesized to share the general mechanism of alkylating biological macromolecules, the specific nuances of its interactions within the cellular environment are yet to be fully explored.
Research on the closely related N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) has indicated that these compounds can act as monoalkylating agents. ulaval.ca A primary target that has been identified for this class of compounds is β-tubulin. ulaval.ca It is suggested that the N'-(2-chloroethyl)urea moiety covalently binds to an amino acid in the vicinity of the colchicine-binding site on β-tubulin isoform-2. ulaval.ca This interaction disrupts microtubule dynamics, a critical process for cell division, leading to cell growth inhibition.
A key unaddressed question is whether the "1,1-Bis" substitution pattern of the subject compound leads to a different or more potent mechanism compared to the "1,3-Bis" isomers or the mono-substituted chloroethyl ureas. Future research should focus on:
Comparative Mechanistic Studies: Direct comparative studies of this compound with its "1,3-" isomer and mono-chloroethyl analogues to identify differences in their alkylating potential, preferred molecular targets, and downstream cellular effects.
Target Identification and Validation: Utilizing advanced proteomics and chemical biology approaches to definitively identify the full spectrum of protein and nucleic acid targets of this compound.
Structural Biology: Solving the co-crystal structure of this compound bound to its primary biological targets to visualize the precise molecular interactions and understand the basis of its activity.
Development of Advanced Analogues with Enhanced Target Selectivity and Potency
The development of advanced analogues of this compound with improved therapeutic indices is a critical next step. This involves designing new molecules that exhibit enhanced selectivity for cancer cells and greater potency, thereby reducing off-target effects.
Structure-activity relationship (SAR) studies on the broader class of N-phenyl-N'-(2-chloroethyl)ureas have provided some initial insights. For instance, the nature of the substituent on the phenyl ring has been shown to influence the cytotoxic activity. Future research in this area should systematically explore the chemical space around the this compound scaffold.
Table 1: Potential Modifications for Analogue Development
| Molecular Scaffold Region | Potential Modifications | Desired Outcome |
| Phenyl Ring | Introduction of various electron-donating and electron-withdrawing groups at different positions. | Enhance binding affinity to the target, modulate solubility, and alter metabolic stability. |
| Urea (B33335) Moiety | Replacement with thiourea (B124793) or other bioisosteres. | Investigate the importance of the urea group for activity and explore alternative hydrogen bonding patterns. |
| Chloroethyl Groups | Substitution of chlorine with other halogens or leaving groups. | Modulate the alkylating reactivity to optimize the balance between efficacy and toxicity. |
Integration of Multi-omics Data for Comprehensive Biological Understanding
A comprehensive understanding of the biological effects of this compound requires a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound.
Currently, there is a notable absence of multi-omics studies specifically focused on this compound. Future research initiatives should aim to:
Characterize the Molecular Signature: Perform transcriptomic and proteomic profiling of cancer cells treated with this compound to identify key upregulated and downregulated genes and proteins.
Identify Biomarkers of Response and Resistance: Utilize genomic and proteomic data from sensitive and resistant cell lines to discover biomarkers that can predict which tumors are most likely to respond to treatment.
Uncover Novel Pathways: Employ metabolomic analysis to identify metabolic pathways that are perturbed by the compound, potentially revealing new therapeutic targets or mechanisms of action.
Exploration of Novel Therapeutic Applications Beyond Oncology (e.g., Antimicrobial, other cellular pathways)
While the primary focus for chloroethyl ureas has been on their anticancer properties, their alkylating nature suggests potential for other therapeutic applications. The ability to covalently modify biological molecules could be harnessed to combat other diseases.
A key area for future exploration is the potential antimicrobial activity of this compound and its derivatives. Alkylating agents can disrupt essential cellular processes in microorganisms, making them a potential source for new antibiotics. Research in this direction should involve:
Broad-Spectrum Antimicrobial Screening: Testing this compound and a library of its analogues against a wide range of pathogenic bacteria and fungi.
Mechanism of Antimicrobial Action: Investigating how these compounds exert their antimicrobial effects, including identifying their specific molecular targets within the microbial cells.
Furthermore, the impact of this compound on other cellular pathways beyond those directly related to cell division warrants investigation for potential applications in diseases characterized by aberrant cellular signaling.
Design of Targeted Delivery Systems for this compound Derivatives
To enhance the therapeutic efficacy and minimize the systemic toxicity of this compound, the development of targeted delivery systems is paramount. These systems can help to concentrate the drug at the tumor site, reducing its exposure to healthy tissues.
Currently, there is no published research on targeted delivery systems specifically designed for this compound. Future research should explore various nanocarrier-based approaches:
Liposomal Formulations: Encapsulating the compound within liposomes can improve its solubility, stability, and pharmacokinetic profile.
Polymeric Nanoparticles: Utilizing biodegradable polymers to create nanoparticles for sustained and targeted release of the drug. nih.gov
Antibody-Drug Conjugates (ADCs): Conjugating the compound to a monoclonal antibody that specifically recognizes a tumor-associated antigen would enable highly targeted delivery.
Table 2: Comparison of Potential Drug Delivery Systems
| Delivery System | Advantages | Challenges |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be modified for targeted delivery. | Potential for instability and drug leakage, rapid clearance by the reticuloendothelial system. |
| Polymeric Nanoparticles | High drug loading capacity, controlled release, can be functionalized with targeting ligands. | Potential for toxicity of the polymer, complexity of manufacturing. |
| Antibody-Drug Conjugates | High target specificity, potential for potent cytotoxicity with reduced systemic side effects. | Complexity of conjugation chemistry, potential for immunogenicity. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,1-Bis(2-chloroethyl)-3-phenylurea, and what factors influence reaction efficiency?
- Methodology : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, substituting phenyl isocyanate with 2-chloroethylamine derivatives under anhydrous conditions (e.g., in dichloromethane with a catalytic base like triethylamine) is a common approach . Reaction efficiency depends on temperature control (optimized at 0–25°C), stoichiometric ratios of reagents, and moisture exclusion to prevent hydrolysis of intermediates.
- Key Parameters : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : Use - and -NMR to confirm the presence of phenyl and chloroethyl groups (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene protons adjacent to chlorine at δ 3.4–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) at m/z 289.08 (calculated for ) .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.3% tolerance).
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors or dust .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation due to potential alkylating agent toxicity .
Advanced Research Questions
Q. How do computational models predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate charge distribution and transition states. The chloroethyl groups exhibit higher electrophilicity at the β-carbon due to inductive effects, favoring SN2 mechanisms with soft nucleophiles (e.g., thiols) .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from -NMR monitoring).
Q. What strategies resolve contradictions in reported biological activity data for phenylurea derivatives like this compound?
- Case Study : If antimicrobial assays show variability (e.g., MIC values ranging from 5–50 µg/mL against S. aureus), consider:
- Strain-Specificity : Test across multiple bacterial strains under standardized CLSI protocols.
- Solvent Effects : Use DMSO at ≤1% v/v to avoid solvent interference .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS to correlate with observed activity.
Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?
- Experimental Design : Grow single crystals via slow evaporation in ethanol/water (70:30). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and analyze using software like OLEX2.
- Findings : Anticipate hydrogen bonding between urea NH and chlorine atoms (N–H···Cl), with van der Waals interactions dominating the crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
